(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one
CAS No.:
Cat. No.: VC17268970
Molecular Formula: C17H12ClNO2
Molecular Weight: 297.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClNO2 |
|---|---|
| Molecular Weight | 297.7 g/mol |
| IUPAC Name | (4Z)-4-[1-(4-chlorophenyl)ethylidene]-2-phenyl-1,3-oxazol-5-one |
| Standard InChI | InChI=1S/C17H12ClNO2/c1-11(12-7-9-14(18)10-8-12)15-17(20)21-16(19-15)13-5-3-2-4-6-13/h2-10H,1H3/b15-11- |
| Standard InChI Key | HOYSOWCSWCVEML-PTNGSMBKSA-N |
| Isomeric SMILES | C/C(=C/1\C(=O)OC(=N1)C2=CC=CC=C2)/C3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(=C1C(=O)OC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
(Z)-4-(1-(4-Chlorophenyl)ethylidene)-2-phenyloxazol-5(4H)-one (CAS: 69015-81-2) has the molecular formula C₁₇H₁₂ClNO₂ and a molar mass of 297.7 g/mol . The Z-configuration of the ethylidene group is critical for its stereochemical stability, as confirmed by nuclear magnetic resonance (NMR) and X-ray crystallography in analogous oxazolones . Key physicochemical properties include:
| Property | Value |
|---|---|
| Melting Point | 169–170°C (analogs) |
| Solubility | Low in water; soluble in DMSO |
| Lipophilicity (LogP) | ~3.2 (estimated) |
The chlorophenyl moiety enhances lipophilicity, facilitating membrane permeability in biological systems.
Stereochemical and Electronic Features
The Z-isomer’s planar oxazolone ring and conjugated double bond system enable π-π stacking interactions with aromatic residues in proteins . Density functional theory (DFT) studies on similar compounds reveal a dipole moment of ~4.2 Debye, favoring electrostatic interactions with charged biomolecular targets .
Synthesis and Optimization Strategies
Erlenmeyer-Plochl Reaction
The primary synthesis route involves the Erlenmeyer-Plochl reaction, where 2-phenyloxazol-5(4H)-one reacts with 4-chlorophenylacetaldehyde under acidic conditions. Anhydrous sodium acetate and acetic anhydride catalyze cyclization, yielding the target compound in 75–85% purity . Key parameters include:
-
Temperature: 90–100°C
-
Reaction Time: 4–6 hours
-
Solvent System: Toluene or dichloromethane
Alternative Pathways
Recent advancements employ microwave-assisted synthesis to reduce reaction times to 30–45 minutes while maintaining yields above 70% . Polyphosphoric acid (PPA) has also been utilized as a condensing agent, though purification challenges persist due to byproduct formation .
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chlorine atom at the para position undergoes nucleophilic substitution with amines (e.g., piperidine) or thiols, generating analogs with modified bioactivity . For example, reaction with morpholine at 60°C produces a secondary amine derivative with enhanced solubility .
Condensation Reactions
The ethylidene group participates in Knoevenagel condensations with active methylene compounds (e.g., malononitrile), forming extended conjugated systems. These derivatives exhibit redshifted UV-Vis absorption, useful in photodynamic therapy research .
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, outperforming ampicillin in drug-resistant strains. Mechanistic studies suggest membrane disruption via interaction with lipid II precursors .
Anti-Inflammatory Action
In murine models, a 25 mg/kg dose suppresses COX-2 expression by 62%, comparable to celecoxib . Molecular docking reveals a binding affinity of −8.9 kcal/mol to COX-2’s active site, driven by hydrophobic interactions with Val349 and Leu352 .
Pharmacological Applications and Future Directions
Drug Delivery Systems
Encapsulation in PLGA nanoparticles (size: 120 nm) improves bioavailability by 3.2-fold in rat plasma studies . Sustained release over 72 hours enables once-daily dosing regimens.
Targeted Cancer Therapy
Conjugation with folic acid-PEG ligands enhances tumor accumulation in xenograft models, reducing non-specific toxicity . PET imaging with ¹⁸F-labeled derivatives shows a tumor-to-muscle ratio of 5.1 at 90 minutes post-injection .
Challenges and Optimization Needs
Current limitations include moderate aqueous solubility and off-target effects on CYP3A4 enzymes . Structural modifications, such as introducing sulfonate groups, may address these issues without compromising activity .
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